Cas no 2228767-37-9 (4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)

4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one
- 4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one
- 2228767-37-9
- EN300-1759101
-
- インチ: 1S/C9H12N2O2S/c1-13-4-9-11-7(5-14-9)6-2-8(12)10-3-6/h5-6H,2-4H2,1H3,(H,10,12)
- InChIKey: SUYUBVJWXGPDKQ-UHFFFAOYSA-N
- SMILES: S1C(COC)=NC(=C1)C1CC(NC1)=O
計算された属性
- 精确分子量: 212.06194880g/mol
- 同位素质量: 212.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.5Ų
- XLogP3: -0.2
4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759101-0.5g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1759101-0.1g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1759101-5g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 5g |
$4722.0 | 2023-09-20 | ||
Enamine | EN300-1759101-1g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1759101-2.5g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1759101-5.0g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 5g |
$4722.0 | 2023-05-23 | ||
Enamine | EN300-1759101-0.05g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1759101-0.25g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1759101-1.0g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 1g |
$1629.0 | 2023-05-23 | ||
Enamine | EN300-1759101-10.0g |
4-[2-(methoxymethyl)-1,3-thiazol-4-yl]pyrrolidin-2-one |
2228767-37-9 | 10g |
$7004.0 | 2023-05-23 |
4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-oneに関する追加情報
Chemical Profile of 4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one (CAS No. 2228767-37-9)
The compound 4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one, identified by the CAS number 2228767-37-9, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a thiazole core fused with a pyrrolidinone scaffold, has garnered attention due to its unique structural and functional properties. The presence of a methoxymethyl substituent at the 2-position of the thiazole ring introduces a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules.
In recent years, the exploration of thiazole derivatives has been extensively studied for their potential applications in medicinal chemistry. Thiazole-based compounds are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrrolidinone moiety further enhances the pharmacological profile of this compound by contributing to its solubility and metabolic stability. This combination of structural features makes 4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one an attractive candidate for drug discovery and development.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of novel therapeutic agents. Researchers have leveraged its reactive sites to develop derivatives with enhanced binding affinity and selectivity for target enzymes and receptors. For instance, modifications at the methoxymethyl group have been explored to introduce additional functional handles, such as carboxylic acids or amides, which can be further coupled with other pharmacophores to create lead compounds. These strategies align with contemporary trends in drug design, where structure-based optimization is employed to improve therapeutic efficacy.
The pharmacological investigation of 4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one has revealed promising results in preclinical studies. Initial in vitro assays have demonstrated its ability to modulate key biological pathways associated with inflammation and cancer progression. Specifically, the compound has shown inhibitory activity against enzymes such as COX-2 and lipoxygenase, which are central to inflammatory responses. Furthermore, its interaction with microtubule dynamics has been explored in cancer cell lines, suggesting potential applications in chemotherapy regimens targeting tumor proliferation.
Advances in computational chemistry have further facilitated the study of this compound by enabling high-throughput virtual screening and molecular docking simulations. These computational approaches have been instrumental in identifying optimal analogs with improved pharmacokinetic profiles. By integrating experimental data with computational predictions, researchers can rapidly screen large libraries of derivatives and prioritize those most likely to exhibit desirable biological activities. This interdisciplinary approach underscores the importance of collaboration between experimentalists and computational scientists in modern drug discovery.
The synthesis of 4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one involves multi-step organic transformations that highlight the synthetic versatility of thiazole and pyrrolidinone moieties. Key synthetic strategies include nucleophilic substitution reactions at the sulfur atom of thiazole followed by cyclization to form the pyrrolidinone ring. The introduction of the methoxymethyl group typically proceeds via etherification reactions using methanol under acidic conditions or through alkylation with formaldehyde or paraformaldehyde derivatives. These synthetic routes have been optimized for scalability and yield enhancement, ensuring that sufficient quantities of the compound are available for both research and development purposes.
The chemical stability and reactivity profile of this compound are critical considerations in its application as an intermediate. Studies have demonstrated that under controlled conditions, such as inert atmospheres and low temperatures, it exhibits good stability while maintaining its reactivity towards functional group transformations. However, exposure to moisture or strong oxidizing agents can lead to degradation pathways that need to be carefully managed during storage and handling. Understanding these stability parameters is essential for ensuring consistent quality throughout the synthetic process.
In conclusion,4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one (CAS No. 2228767-37-9) represents a promising scaffold for developing novel therapeutic agents with significant implications for human health. Its unique structural features and versatile synthetic accessibility position it as a valuable building block in pharmaceutical research. As our understanding of biological pathways continues to evolve,this compound will undoubtedly play a pivotal role in future drug discovery efforts aimed at addressing unmet medical needs.
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